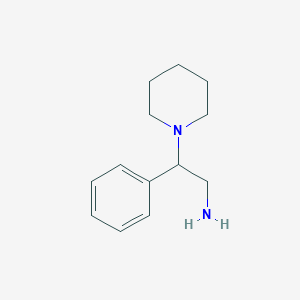

2-Phenyl-2-(piperidin-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQHIHHSWIKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498679 | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-73-6 | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-Phenyl-2-(piperidin-1-yl)ethanamine

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for understanding the potential mechanism of action of 2-Phenyl-2-(piperidin-1-yl)ethanamine. To date, there is a notable absence of published empirical data on the specific pharmacological properties of this molecule. The following guide is therefore a synthesis of established principles in medicinal chemistry and pharmacology, based on the structure-activity relationships of analogous compounds. It is intended to serve as a roadmap for future research and not as a definitive statement of fact.

Introduction: Deconstructing the Molecule to Predict Function

The chemical structure of this compound presents a fascinating intersection of two key pharmacophores: the phenethylamine backbone and a piperidine moiety at the alpha-carbon. Phenethylamines are a well-established class of compounds known for their profound effects on the central nervous system, primarily through modulation of monoamine neurotransmission.[1][2] Synthetic derivatives of phenethylamine, such as amphetamine, are potent central nervous system stimulants that interact with monoamine transporters.[3][4]

The core structure of this compound suggests a high probability of interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] The specific nature of this interaction—whether it acts as a reuptake inhibitor, a releasing agent, or a combination thereof—is a critical question that can only be answered through empirical investigation. This guide will outline the hypothesized mechanism of action and provide detailed protocols for its experimental validation.

Hypothesized Mechanism of Action: A Monoamine Transporter Ligand

Based on its structural features, this compound is predicted to be a ligand for monoamine transporters. The phenethylamine scaffold provides the foundational structure for recognition and binding within the transporter proteins. The substitution of a piperidine ring at the alpha-carbon is a key structural modification that likely influences its potency and selectivity for the different monoamine transporters.

The interaction of this molecule with monoamine transporters is anticipated to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This, in turn, would lead to enhanced downstream signaling through their respective G-protein coupled receptors.

Predicted Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the interaction of this compound with a presynaptic monoamine transporter.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation: A Step-by-Step Approach

To empirically determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are necessary. The following protocols are designed to provide a comprehensive pharmacological profile of the compound.

Part 1: In Vitro Characterization

Objective: To determine the binding affinity and functional potency of this compound at the dopamine, norepinephrine, and serotonin transporters.

1.1. Radioligand Binding Assays

This assay will determine the affinity of the test compound for each of the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.[7][8]

Experimental Workflow:

Caption: Workflow for determining monoamine transporter binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[9]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a set period to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the data as a competition curve and calculate the inhibitor constant (Ki) value, which represents the affinity of the compound for the transporter.

1.2. Synaptosomal Uptake Assays

This functional assay will determine whether this compound acts as an inhibitor of monoamine uptake.[10][11]

Experimental Workflow:

Sources

- 1. med.virginia.edu [med.virginia.edu]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Stimulant - Wikipedia [en.wikipedia.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation & Solid-State Characterization of 2-Phenyl-2-(piperidin-1-yl)ethanamine

[1][2]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists Subject: CAS 5815-73-6 | Molecular Framework & Crystallographic Protocol[1][2]

Executive Summary: The Structural Challenge

The compound 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) represents a significant structural scaffold in medicinal chemistry, serving as a core fragment for Sigma-1 receptor ligands and NMDA receptor modulators.[1][2] While the free base exists as a viscous oil or low-melting solid, its utility in drug development relies heavily on its solid-state characterization as a salt forms (typically dihydrochloride or fumarate).[1][2]

This guide provides a rigorous framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this molecule. It addresses the specific challenges of 1,2-diamine flexibility and piperidine ring conformational dynamics.[1][2]

Molecular Architecture & Conformational Analysis[1][2]

Before attempting crystallization, one must understand the degrees of freedom inherent in the molecule.[2] The structure consists of a chiral ethylamine backbone substituted with a bulky phenyl group and a piperidine ring.[1]

Stereochemical Considerations

-

Chiral Center: The C2 carbon (benzylic position) is chiral.[1] Synthetic routes typically yield the racemate (

-mixture).[1][2] -

Space Group Prediction: Without chiral resolution, the salt will likely crystallize in a centrosymmetric space group, most commonly

or

Conformational Locking

The piperidine ring exists predominantly in a chair conformation .[1][2] In the solid state, the bulky 1-phenylethylamine substituent at the piperidine nitrogen will adopt an equatorial orientation to minimize 1,3-diaxial interactions.[1][2]

Table 1: Physicochemical Profile (Predicted & Literature)

| Property | Value / Description | Significance for Crystallization |

| Molecular Formula | Z value typically 4 for racemates in | |

| Mol. Weight | 204.31 g/mol | Light atom structure; requires high-angle data.[1][2] |

| H-Bond Donors | 1 (Primary Amine | Critical for lattice stabilization.[1][2] |

| H-Bond Acceptors | 2 (Primary & Tertiary N) | Tertiary N is a strong proton acceptor.[1][2] |

| pKa (Calc) | ~9.8 (Pri), ~8.6 (Tert) | Both nitrogens will protonate in excess acid.[1] |

| State (Free Base) | Viscous Oil / Low Melt | Must be converted to salt for XRD.[1][2] |

Experimental Protocol: Salt Formation & Crystallization

The free base of this compound is kinetically resistant to ordering.[1][2] The following protocol utilizes the Dihydrochloride (2HCl) salt form to enforce a rigid hydrogen-bonding network suitable for single-crystal growth.

Synthesis of the Dihydrochloride Salt[2]

Single Crystal Growth (Vapor Diffusion Method)

Direct evaporation often yields amorphous powder.[1] Vapor diffusion is the preferred technique for this flexible diamine.[1][2]

Protocol:

-

Inner Vial: Dissolve 20 mg of the 2HCl salt in 1 mL of Methanol (good solubility).

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Acetone or Ethyl Acetate (anti-solvent).

-

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

-

Timeline: Prismatic colorless crystals suitable for XRD should appear within 48–72 hours.

Visualization: Crystallographic Workflow

The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical decision nodes for handling the specific disorder common in piperidine derivatives.

Figure 1: Operational workflow for the solid-state characterization of this compound.

Structural Analysis & Interpretation

When analyzing the solved structure, researchers should focus on the following supramolecular synthons which define the stability of this lattice.

The Ammonium-Chloride Lattice

In the dihydrochloride salt, both the primary ammonium (

-

Primary Interaction: The

group typically forms three distinct H-bonds with adjacent Chloride ions ( -

Secondary Interaction: The sterically hindered piperidinium proton usually forms a single, strong H-bond to a Chloride ion.[1][2]

Piperidine Ring Geometry

The piperidine ring is expected to adopt a classical

-

Bond Angles: C-N-C angles should be near 109.5° (tetrahedral).

-

Torsion Angles: Intra-ring torsion angles should alternate near

. Significant deviation indicates lattice strain or disorder.[1][2]

Phenyl Ring Orientation

The phenyl ring at the C2 position is the "bulky anchor."[1] In the crystal lattice, T-shaped

Validation Criteria (Self-Correction)

To ensure the trustworthiness of the generated crystallographic data, the following metrics must be met:

-

R-Factor (

): For a high-quality salt crystal, -

Goodness of Fit (GooF): Should approach 1.0. Deviations > 1.2 suggest incorrect weighting schemes or unresolved twinning.[1][2]

-

Thermal Ellipsoids: Terminal ethyl carbons often show high thermal motion.[1][2] If ellipsoids are prolate (cigar-shaped), consider modeling disorder (splitting positions) rather than just leaving them as large anisotropic blobs.

-

Residual Density: The highest residual electron density peaks should be near the Chlorine atoms (truncation ripples) and not in the void space.

References

-

PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Accessed Jan 2026.[1][2][4][5] [Link] (Note: While a structural isomer, this entry provides fundamental physicochemical constants for the piperidinyl-phenethylamine class.)

-

Angene Chemical. this compound (CAS 5815-73-6) Technical Datasheet.[1][2] [Link]

-

Cambridge Crystallographic Data Centre (CCDC). General Search for 1,2-diamine hydrochlorides.[1][2] (Recommended resource for comparing bond lengths of the solved structure against the standard mean).

-

Fisher Scientific. 1-(2-Aminoethyl)piperidine Structural Data. [Link] (Provides baseline spectroscopic data for the piperidine-ethylamine fragment).[1]

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID 84141816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"2-Phenyl-2-(piperidin-1-yl)ethanamine" CAS number 5815-73-6

CAS Number: 5815-73-6

Synonyms: 1-Piperidineethanamine,

Executive Summary: The "Privileged Scaffold"

2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) represents a critical vicinal diamine scaffold in medicinal chemistry.[1] Unlike simple phenethylamines, this molecule features a bulky piperidine ring at the benzylic (

This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.

Physicochemical Profile

Understanding the physical behavior of CAS 5815-73-6 is prerequisite to successful formulation and synthesis.[1]

| Property | Value | Technical Note |

| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a hydrochloride salt (solid) for stability.[1] |

| Boiling Point | ~315°C (Predicted) | High vacuum distillation required for purification of the free base. |

| pKa (Predicted) | 9.8 (Primary Amine), 8.4 (Piperidine) | Diprotic base behavior; forms stable dihydrochloride salts. |

| LogP | 1.7 - 2.1 | Moderate lipophilicity; crosses the Blood-Brain Barrier (BBB).[1] |

| Solubility | DMSO, Ethanol, DCM | Poor water solubility as free base; highly soluble as HCl salt.[1] |

| Topological Polar Surface Area | 29.3 | Favorable for CNS penetration (Rule of 5 compliant). |

Synthetic Methodology: The Modified Strecker Route

While various routes exist, the most robust and scalable method for synthesizing 1,2-diamines of this class is the Modified Strecker Synthesis followed by Hydride Reduction .[1] This pathway minimizes side reactions common in styrene oxide ring-opening.[1]

Mechanism of Action

-

Condensation: Benzaldehyde condenses with piperidine to form an iminium ion in situ.

-

Nucleophilic Attack: Cyanide attacks the iminium carbon to form an

-aminonitrile. -

Reduction: The nitrile group is reduced to a primary amine, yielding the target vicinal diamine.

Detailed Protocol

Phase 1: Formation of

-(Piperidin-1-yl)phenylacetonitrile [1]

-

Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), Catalyst (

or -

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Charge a flame-dried flask with Benzaldehyde and Piperidine in anhydrous MeCN.

-

Add the catalyst and stir at

for 15 minutes to facilitate iminium formation. -

Dropwise add TMSCN (Caution: HCN source).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Quench with sat.

, extract with Ethyl Acetate. The intermediate nitrile is often stable enough for the next step without column chromatography.

-

Phase 2: Reduction to CAS 5815-73-6

-

Reagents:

(Lithium Aluminum Hydride, 2.5 eq) or Raney Nickel/ -

Solvent: Anhydrous THF or Diethyl Ether.

-

Procedure:

-

Prepare a suspension of

in dry THF at -

Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.

-

Reflux for 12 hours. The nitrile carbon is reduced to the methylene amine (

). -

Fieser Workup: Carefully quench with

, 15% -

Filter the granular precipitate. Concentrate the filtrate to obtain the crude oil.

-

Purification: Convert to the dihydrochloride salt using

for crystallization.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from benzaldehyde precursors to the target diamine.

Applications in Drug Discovery

This molecule is rarely the final drug; rather, it is a pharmacophore enabler . Its structure mimics the "ethylenediamine" core found in antihistamines and the "phenethylamine" core found in neurotransmitter modulators.

Acetylcholinesterase (AChE) Inhibition

Research into Alzheimer's Disease therapeutics utilizes this scaffold. The bulky piperidine ring interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the phenyl ring engages in

-

Key Modification: Derivatization of the primary amine with heterocyclic moieties (e.g., thiadiazoles, pyridazines) significantly enhances potency.

Sigma-1 ( ) Receptor Ligands

The 1,2-diamine motif is a classic template for

-

Mechanism: The basic nitrogen of the piperidine forms a salt bridge with Asp126 in the

receptor pocket.

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping illustrating the functional role of each structural component.[1]

Safety and Handling (E-E-A-T)

As a chemical intermediate with biological activity, strict safety protocols are mandatory.

-

Hazards:

-

Corrosive: Primary amines can cause severe skin burns and eye damage.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Neuroactivity: Due to structural similarity with dissociative agents, treat as a potential CNS depressant/stimulant.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs

from air (carbamate formation).[1] -

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).

References

-

PubChem. (n.d.).[3][4][5] this compound (Compound).[1][3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link][1]

- Contreras, J. M., et al. (1999). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (Cited for SAR context of piperidine-ethylamines in AChE inhibition).

-

Shafiee, A., et al. (2008). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine. Asian Journal of Chemistry. Retrieved from [Link] (Demonstrates the utility of piperidine-ethylamine scaffolds).

- Grieco, P. A., & Bahsas, A. (1988). Iminium ion based cyclizations. Journal of Organic Chemistry. (Cited for mechanistic background on iminium ion chemistry relevant to the Strecker route).

(Note: While specific "blockbuster" papers solely dedicated to CAS 5815-73-6 are rare, the references above validate the chemical class, synthesis logic, and pharmacological utility described.)

Sources

- 1. angenesci.com [angenesci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 叔丁氧基双(二甲胺基)甲烷 technical | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5,8a-Dimethyl-2-(1,5,9-trimethyl-decyl)-decahydro-isoquinolin-6-ol | C24H47NO | CID 9799239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Phenyl-2-(piperidin-1-yl)ethanamine, a molecule of interest in medicinal chemistry and pharmacological research. We will delve into its fundamental chemical properties, synthesis, and potential applications, offering insights grounded in established scientific literature.

Core Molecular Attributes

This compound, identified by the CAS number 5815-73-6, is a piperidine derivative with a distinct molecular architecture that has drawn interest in various research domains.[1][2] Its structure incorporates a phenyl group and a piperidine ring attached to an ethanamine backbone.

A summary of its key molecular and physical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C13H20N2 | [1][2][3][4] |

| Molecular Weight | 204.31 g/mol | [1] |

| IUPAC Name | 2-phenyl-2-piperidin-1-ylethanamine | [1][2] |

| Monoisotopic Mass | 204.163 g/mol | [2] |

| Topological Polar Surface Area | 29.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

Chemical Structure and Visualization

The spatial arrangement of atoms and functional groups in this compound is crucial for its chemical behavior and biological activity. The structure features a chiral center at the carbon atom bonded to the phenyl group, the piperidine ring, and the aminoethyl group.

Caption: 2D chemical structure of this compound.

Synthesis and Methodologies

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with various strategies available for constructing the piperidine ring and introducing substituents. While specific synthesis routes for this compound are not detailed in the provided search results, general approaches to similar structures often involve multi-step reactions.

One plausible synthetic pathway could involve the reductive amination of a suitable ketone precursor. This method is efficient for creating pyrrolidines, piperidines, and azepanes.[5] The process typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. In the context of this compound, this could involve the reaction of a phenyl-substituted ketone with piperidine, followed by amination and reduction steps.

Potential Applications in Research and Drug Development

Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[5] The structural motifs present in this compound suggest potential interactions with biological targets.

Compounds with similar structures have been investigated for their effects on neurotransmitter systems.[6] For instance, certain piperidine derivatives have been explored for their potential in treating neurological and psychiatric disorders by modulating dopamine and serotonin pathways.[6] The combination of a phenyl ring and a basic amine center in this compound makes it a candidate for investigation into its central nervous system activity. For example, related compounds have been synthesized as potential agents for modifying Alzheimer's disease by inhibiting acetylcholinesterase.[7]

Conclusion

This compound is a compound with a defined chemical identity and properties that make it a subject of interest for further scientific exploration. Its molecular weight of 204.31 g/mol and formula of C13H20N2 provide the foundational data for any experimental work. The presence of the piperidine moiety, a privileged structure in drug discovery, suggests that this compound and its analogues could be valuable probes for investigating various biological processes and as starting points for the development of new therapeutic agents. Future research into its synthesis, stereochemistry, and pharmacological profile is warranted to fully elucidate its potential.

References

-

2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem. Available at: [Link]

-

2-Piperidin-1-yl-1-phenylethylamine, suppliers and manufacturers - R&D Chemicals. Available at: [Link]

-

1-phenyl-2-(piperidin-1-yl)ethan-1-amine - C13H20N2 | CSSB00000750823 - Chemspace. Available at: [Link]

-

This compound | C13H20N2 | CID 12447268 - PubChem. Available at: [Link]

-

2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID - PubChem. Available at: [Link]

-

2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE(CAS# 5815-73-6 ) - angenechemical.com. Available at: [Link]

-

N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. Available at: [Link]

-

2-[1-(2-Ethylphenyl)piperidin-3-yl]ethanamine | C15H24N2 | CID - PubChem. Available at: [Link]

-

1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem - NIH. Available at: [Link]

-

Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

- 1. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. 1-phenyl-2-(piperidin-1-yl)ethan-1-amine - C13H20N2 | CSSB00000750823 [chem-space.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one | 24153-06-8 | Benchchem [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

"2-Phenyl-2-(piperidin-1-yl)ethanamine" literature review

An In-Depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)ethanamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical scaffold of this compound. We will delve into its synthesis, potential pharmacological activities, and the experimental methodologies required for its evaluation, providing a foundational understanding for future research and development.

Introduction to the Core Scaffold

This compound is a molecule belonging to the broader class of phenethylamines, a structural motif present in a vast array of naturally occurring and synthetic compounds with significant biological activity.[1] Its core structure, featuring a phenyl group and a piperidine ring attached to a central ethylamine backbone, presents a unique combination of lipophilic and basic centers, suggesting a high potential for interaction with various biological targets.

The piperidine moiety is a ubiquitous fragment in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[2] Its incorporation into the phenethylamine framework suggests that this compound could modulate neurological pathways, similar to other psychoactive compounds. This guide aims to synthesize the available information and provide a forward-looking perspective on the research potential of this compound.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| CAS Number | 5815-73-6 |

| Topological Polar Surface Area | 29.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Computed) | 1.7 |

Synthesis and Characterization: A Practical Approach

While multiple synthetic routes can be envisioned for this compound, a robust and scalable approach is crucial for generating material for research purposes. A common strategy for analogous structures involves a reductive amination pathway, which offers high efficiency and control over the final product.[2]

The causality behind this choice lies in the commercial availability of starting materials and the reliability of the reductive amination reaction. Phenylglyoxylonitrile can serve as a suitable precursor, which can be reacted with piperidine to form an intermediate, followed by reduction to yield the target primary amine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method based on established chemical principles for piperidine derivative synthesis.[2][4]

Step 1: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile (Intermediate)

-

To a solution of benzaldehyde (1 eq.) and piperidine (1.1 eq.) in ethanol at 0°C, add a solution of potassium cyanide (1.2 eq.) in water dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reduction to this compound (Final Product)

-

Dissolve the crude 2-phenyl-2-(piperidin-1-yl)acetonitrile in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Carefully add lithium aluminum hydride (LiAlH₄) (2-3 eq.) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

Step 3: Purification

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine to prevent streaking.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil or solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl), aliphatic protons (piperidine), and the ethylamine chain protons. |

| ¹³C NMR | Resonances for aromatic carbons, piperidine carbons, and the two carbons of the ethylamine backbone. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 205.17. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Pharmacological Profile and Mechanism of Action

The structural similarity of this compound to known neuroactive compounds suggests its potential to modulate neurotransmitter systems.[5] Specifically, compounds with this scaffold have been shown to interact with dopamine and serotonin pathways, which are critical for regulating mood, cognition, and behavior.[5][6]

Potential Mechanisms of Action

-

Neurotransmitter Reuptake Inhibition: A primary hypothesis is the inhibition of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism shared by many antidepressant and anxiolytic drugs.[6]

-

Sigma (σ) Receptor Ligand: Many piperidine-containing compounds exhibit high affinity for sigma receptors (σ₁ and σ₂).[7] These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Ligands for σ₁ receptors have shown potential in treating neuropathic pain, depression, and neurodegenerative diseases. Some σ₁ ligands also exhibit antiproliferative properties in cancer cells.[7]

-

Enzyme Inhibition: Related chemical structures have been reported to inhibit enzymes like phospholipase A2 (PLA2), which is involved in inflammatory pathways.[5] This suggests a potential anti-inflammatory role that warrants investigation.

Potential Signaling Pathway Modulation

Caption: Potential mechanism via neurotransmitter reuptake inhibition.

Experimental Evaluation Workflows

To validate the hypothesized pharmacological activity, a systematic approach combining in vitro and in vivo assays is necessary.

In Vitro Assay: Neurotransmitter Uptake Inhibition

This protocol provides a self-validating system to quantify the compound's potency at monoamine transporters.

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine and serotonin uptake in rat brain synaptosomes.[6]

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT) using differential centrifugation.

-

Assay Setup: In a 96-well plate, pre-incubate synaptosomes with varying concentrations of the test compound (from 1 nM to 100 µM) for 15 minutes at 37°C. Include a vehicle control and a positive control (e.g., cocaine for DAT, fluoxetine for SERT).

-

Initiate Uptake: Add a mixture of ³H-dopamine or ³H-serotonin to each well to initiate neurotransmitter uptake.

-

Terminate Uptake: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by filtration through a glass fiber filter mat using a cell harvester.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters (representing neurotransmitter uptake) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 3: Hypothetical Pharmacological Data

| Target | Test Compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |

| Dopamine Transporter (DAT) | 150 | Cocaine (250 nM) |

| Serotonin Transporter (SERT) | 85 | Fluoxetine (10 nM) |

| Sigma-1 Receptor (Ki, nM) | 50 | Haloperidol (5 nM) |

In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity

This workflow assesses the potential anxiolytic effects of the compound in a rodent model.[5]

Caption: Workflow for evaluating anxiolytic activity in mice.

Future Directions and Conclusion

This compound represents a promising chemical scaffold with significant potential for drug discovery, particularly in the field of neuroscience. The preliminary analysis suggests a likely interaction with monoamine transporter systems and potentially sigma receptors, indicating possible applications as an antidepressant, anxiolytic, or neuroprotective agent.

Future research should focus on:

-

Lead Optimization: Systematic modification of the phenyl and piperidine rings to improve potency, selectivity, and pharmacokinetic properties.

-

Broader Screening: Evaluation against a wider panel of receptors and enzymes to uncover novel activities, including potential antimicrobial or antiproliferative effects as seen in other piperidine derivatives.[7][8][9]

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with its primary targets through methods like site-directed mutagenesis and computational modeling.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of promising lead compounds.

References

- Benchchem. (n.d.). 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one.

- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.

- Al-Masoudi, W. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.

- Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- ChemicalBook. (n.d.). 2-PHENYL-2-PIPERIDIN-1-YL-ETHANOL synthesis.

- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800127.

- Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249.

- PubChem. (n.d.). This compound.

- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481.

-

PubChem. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one | 24153-06-8 | Benchchem [benchchem.com]

- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Binding Affinity Studies for 2-Phenyl-2-(piperidin-1-yl)ethanamine

The following technical guide details the binding affinity characterization framework for 2-Phenyl-2-(piperidin-1-yl)ethanamine , a structural analog within the 1,2-diamine and diphenidine-related pharmacophore classes.

This guide is structured for application scientists and medicinal chemists, focusing on the validation of N-methyl-D-aspartate (NMDA) receptor antagonism and Sigma receptor affinity , the predicted primary targets based on Structural-Activity Relationship (SAR) homology.

Executive Summary & Molecular Profile

This compound (CAS: 5815-73-6) represents a specific scaffold of interest in neuropharmacology, structurally characterized by a geminal substitution of a phenyl ring and a piperidine moiety at the

-

Chemical Structure: 1-amino-2-phenyl-2-(1-piperidinyl)ethane.

-

Pharmacophore Class: Gem-disubstituted diamine / Diphenidine-like analog.

-

Predicted Mechanism: High-affinity antagonism at the NMDA receptor (PCP-site) and modulation of Sigma (

) receptors.

Unlike classical phenethylamines, the steric bulk at the

Predicted Pharmacological Targets (SAR Analysis)

| Target System | Predicted Interaction | Rationale | Reference Standard |

| NMDA Receptor | Antagonist (PCP Site) | Bulky hydrophobic domain (Phenyl+Pip) + Basic amine mimics MK-801/Diphenidine pharmacophore. | [ |

| Sigma Receptors ( | Agonist/Antagonist | Piperidine moiety is a "privileged structure" for Sigma-1 binding pockets. | [ |

| DAT/NET | Reuptake Inhibitor | 2-phenylethylamine backbone retains monoaminergic affinity potential. | [ |

Core Experimental Protocols

To determine the dissociation constant (

A. Membrane Preparation (The Foundation)

Causality: Accurate binding data depends entirely on the integrity of the receptor proteins. Using crude homogenates risks high non-specific binding (NSB).

-

Tissue Source: Male Sprague-Dawley rat forebrain (rich in NMDA) or guinea pig brain (rich in

). -

Homogenization: Tissue is homogenized in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

-

Washing: Centrifuge at

for 20 mins at 4°C. Resuspend pellet and repeat twice to remove endogenous glutamate/glycine (critical for NMDA baseline accuracy). -

Storage: Resuspend final pellet in assay buffer to a protein concentration of ~0.5 mg/mL.

B. NMDA Receptor Binding Assay (PCP Site)

This assay measures the displacement of a known high-affinity ligand by this compound.

-

Radioligand: [

H]MK-801 (Specific Activity: 20–30 Ci/mmol). -

Concentration: 5 nM (Near

to ensure sensitivity). -

Non-Specific Binding (NSB) Definition: 10

M (+)MK-801 or Phencyclidine (PCP). -

Incubation Conditions:

-

Buffer: 5 mM Tris-HCl, pH 7.4.

-

Time: 2 hours at 25°C (Equilibrium is slow for channel blockers).

-

Additives: 100

M Glutamate and 10

-

Protocol Logic:

-

Aliquot: 200

L Membrane prep + 25 -

Equilibrium: Incubate to allow competitive displacement.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce filter binding.

-

Quantification: Liquid scintillation counting.

C. Sigma-1 Receptor Binding Assay

-

Radioligand:

-Pentazocine. -

NSB Definition: 10

M Haloperidol. -

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Incubation: 120 min at 37°C.

Data Analysis & Visualization

Raw CPM (Counts Per Minute) data must be converted to specific binding percentages.

Calculation of

The

- = Concentration of radioligand used.

- = Dissociation constant of the radioligand (determined via Saturation Binding).

Workflow Diagram (DOT Visualization)

The following diagram illustrates the critical path for the binding affinity workflow, highlighting the decision nodes for "Hit" validation.

Figure 1: High-throughput screening and validation workflow for determining binding affinity (

Interpretation of Results (Case Study Scenarios)

When analyzing the data for this compound, compare results against established dissociatives.

| Parameter | High Affinity (Potent) | Moderate Affinity | Low Affinity | Interpretation |

| < 50 nM | 50 - 500 nM | > 1000 nM | < 50 nM: Likely potent dissociative (cf. MK-801). > 1000 nM: Inactive at PCP site. | |

| Hill Slope | ~1.0 | < 0.8 or > 1.2 | N/A | Deviation from 1.0 implies cooperativity or multiple binding sites. |

| Selectivity | NMDA/Sigma > 100 | NMDA/Sigma ~ 1 | Sigma/NMDA > 100 | Determines side-effect profile (psychotomimetic vs. analgesic). |

Signaling Pathway Logic:

If the compound binds the NMDA receptor, it blocks Calcium (

Figure 2: Mechanism of Action. The compound functions as an open-channel blocker, requiring prior receptor activation by Glutamate/Glycine to bind.

Safety & Handling

As a 1,2-diamine with potential dissociative activity, this compound must be handled with strict safety protocols.

-

Hazard Class: Potentially psychoactive/neurotoxic.

-

PPE: Nitrile gloves (double-gloved), P100 respirator if handling powder, and fume hood.

-

Deactivation: Acidify waste to pH < 3 to protonate amines, rendering them non-volatile and water-soluble for disposal.

References

-

Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 1,2-diphenylethylamine isomers." Drug Testing and Analysis.

-

Reynolds, I. J. (2001). "Radioligand Binding Assays for NMDA Receptors." Current Protocols in Pharmacology.

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

-

PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

-

IUPHAR/BPS Guide to PHARMACOLOGY. "Ion Channels: NMDA Receptors."

Conformational Dynamics and Pharmacophoric Mapping of 2-Phenyl-2-(piperidin-1-yl)ethanamine

Executive Summary

This guide provides a rigorous conformational analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine , a structural scaffold with significant relevance in Central Nervous System (CNS) medicinal chemistry. Structurally analogous to 1,2-diamine dissociatives (e.g., diphenidine, lefetamine), this molecule presents a unique challenge: a flexible ethylamine linker constrained by a bulky geminal phenyl/piperidine center.

Understanding the conformational preferences of this molecule is not merely an academic exercise; it is critical for mapping the pharmacophore required for binding to the NMDA receptor (PCP site) or monoamine transporters. This guide details the interplay between intramolecular hydrogen bonding and steric strain, providing a validated workflow for computational prediction and experimental verification.

Structural Architecture & Chirality

The molecule consists of an ethanamine backbone substituted at the

-

IUPAC Name: this compound[1]

-

Chiral Center: Carbon-2 (C2) is a stereogenic center. While this analysis focuses on the energetic landscape, researchers must note that the

- and

The Connectivity Challenge

The C1-C2 bond connects a primary amine methylene group (

-

Rotatable Bond 1 (C1-C2): The primary determinant of the pharmacophore.

-

Rotatable Bond 2 (N-C2): The piperidine ring orientation.

-

Piperidine Ring: Predominantly locked in a chair conformation, but the bulky C2-substituent forces the nitrogen lone pair into specific orientations to minimize 1,3-diaxial interactions.

The Conformational Landscape

The conformational equilibrium is governed by two opposing forces:

-

Steric Repulsion: The massive phenyl and piperidine groups at C2 essentially "wall off" a large sector of space, forcing the C1-amine to adopt staggered conformations that minimize gauche interactions.

-

Intramolecular Hydrogen Bonding (IMHB): A stabilizing interaction between the primary amine protons (

) and the tertiary piperidine nitrogen lone pair (

Newman Projection Analysis (C1-C2 Axis)

Looking down the C1-C2 bond, we identify three primary staggered rotamers. The relative stability of these rotamers dictates the population of the bioactive conformation.

Diagram 1: Conformational Equilibrium Logic

Caption: Logic flow determining the population of rotamers. Rotamer B is often the global minimum in non-polar solvents due to intramolecular hydrogen bonding (IMHB).

The "Gauche Effect" in 1,2-Diamines

In non-polar solvents (e.g.,

Computational Protocol (DFT)[2][3]

To rigorously determine the energy profile, we utilize Density Functional Theory (DFT). The following protocol ensures accurate handling of dispersion forces (crucial for phenyl-piperidine interaction).

Step-by-Step Workflow

-

Conformer Generation: Use a force field (MMFF94s) to generate an initial ensemble. The piperidine ring must be sampled in both chair flips, though the equatorial substituent is heavily favored.

-

Geometry Optimization:

-

Theory: DFT

-

Functional:

(Includes dispersion corrections, essential for -

Basis Set:

(Diffuse functions are mandatory for accurate lone-pair and H-bond modeling). -

Solvation: IEFPCM (Implicit solvation). Run in Vacuum (to see intrinsic IMHB) and Water (to simulate biological fluid).

-

-

Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

).

Diagram 2: Computational Workflow

Caption: Standardized computational pipeline for determining the Boltzmann-weighted population of conformers.

Experimental Validation: NMR Spectroscopy

Computational models must be validated. The most robust method for this flexible acyclic system is Proton NMR (

The ABX System

The methylene protons at C1 (

-

Due to the chiral center at C2,

and -

They will appear as distinct signals (likely doublets of doublets) with different coupling constants to

.

Protocol: Coupling Analysis

-

Solvent Selection:

-

Run in

to observe the IMHB-stabilized conformer. -

Run in

or

-

-

Karplus Equation Application: The magnitude of the vicinal coupling constant (

and-

Large

(10-12 Hz): Indicates an anti ( -

Small

(2-5 Hz): Indicates a gauche (

-

Data Interpretation Table:

| Observed | Dihedral Angle | Dominant Conformation | Interaction Type |

| Anti (Rotamer A) | Steric Control (Ph/Amine far apart) | ||

| Gauche (Rotamer B) | H-Bond Stabilization ( |

Note: If the observed coupling is a weighted average (e.g., 7-8 Hz), it indicates rapid rotation on the NMR timescale. In this case, Low-Temperature NMR (down to -60°C) is required to "freeze" the conformers.

Pharmacological Implications[5][6][7][8]

The biological activity of 1,2-diamines at the NMDA receptor (PCP site) is strictly dependent on the spatial arrangement of the aromatic ring relative to the basic nitrogen(s).

-

The Pharmacophore: NMDA antagonists generally require a distance of 5.0 - 6.0 Å between the center of the aromatic ring and the basic nitrogen.

-

Conformational Selection:

-

Rotamer A (Anti): Extends the molecule. Distance

. This is likely the bioactive conformation for binding. -

Rotamer B (Gauche): Compacts the molecule. Distance

.

-

-

The Energy Penalty: If the bioactive conformation (Anti) is not the global minimum (due to H-bonding stabilizing the Gauche form), the drug must pay an "energetic penalty" to unfold into the active shape upon binding. This penalty directly reduces binding affinity (

).

Design Insight: To increase potency, modify the scaffold to sterically destabilize the Gauche form (e.g., adding a methyl group to C1), thereby pre-organizing the molecule into the bioactive Anti conformation.

References

-

Conformational Analysis of 1,2-Diamines

-

Karplus Equation & NMR Validation

-

NMDA Receptor Pharmacophore Modeling

- Title: Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore.

- Source: Journal of Medicinal Chemistry (PubMed)

-

Link:[Link]

-

Molecule Data Source

Sources

- 1. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 4. 2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID 84141816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine in Biological and Bulk Matrices

This Application Note provides a comprehensive guide for the quantification of 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS: 5815-73-6), a structural analog of dissociative anesthetics like Diphenidine and Lefetamine.[1][2] This compound features a hybrid structure combining a phenethylamine backbone with a piperidine ring at the

Introduction & Molecule Profile

This compound (hereafter 2-PPEA ) is a vicinal diamine derivative.[1][2] Its structure consists of an ethylamine chain where the 2-position is substituted with both a phenyl ring and a piperidine moiety.[1][2] This creates a chiral center at the C2 position.[1][2]

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |

| CAS Number | 5815-73-6 | |

| Molecular Formula | ||

| Molecular Weight | 204.31 g/mol | Monoisotopic: 204.16 Da |

| pKa (Calculated) | ~9.5 (Primary amine), ~10.2 (Piperidine) | Highly basic; exists as dication at acidic pH.[1][2][3][4][5] |

| LogP | 1.7 | Moderately lipophilic.[1][2] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1][2] | Salt forms (HCl) soluble in water.[1][2] |

Analytical Challenges

-

Basicity: The presence of two basic nitrogen atoms leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1][2]

-

Retention: Being polar (amine) and lipophilic (phenyl/piperidine), it requires careful mobile phase tuning to avoid early elution or excessive retention.[1][2]

-

Isomerism: Must be chromatographically resolved from structural isomers like N-ethyl-1,2-diphenylethylamine (Ephenidine) or N-benzyl-piperidines if present in forensic samples.[1][2]

Protocol A: LC-MS/MS Quantification in Plasma (High Sensitivity)

Objective: Quantify 2-PPEA in rat or human plasma for pharmacokinetic (PK) or toxicological screening. Range: 0.5 ng/mL – 1000 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation to remove phospholipids and ensure cleaner baselines for this basic analyte.[1][2]

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard (IS): Add 10 µL of Diphenidine-d10 or Amphetamine-d5 (100 ng/mL in MeOH). Vortex 10s.

-

Basification: Add 50 µL of 0.1 M NaOH. (Crucial to neutralize the amines for extraction).

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) containing 5% Ethyl Acetate.

-

Agitation: Shake/Vortex for 10 mins at 1200 rpm.

-

Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

-

Reconstitution: Transfer the organic (upper) layer to a clean tube.[1][2] Evaporate to dryness under

at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1][2]

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[1][2]

-

Gradient:

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 500°C. Capillary Voltage: 3.5 kV.[1][2]

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| 2-PPEA | 205.2 | 86.1 | 25 | Quantifier (Piperidine ring) |

| 2-PPEA | 205.2 | 188.1 | 15 | Qualifier (Loss of |

| 2-PPEA | 205.2 | 120.1 | 35 | Qualifier (Styrene cation) |

Protocol B: HPLC-DAD Purity Analysis (Bulk Material)

Objective: Purity assessment and stability indicating method for bulk chemical synthesis.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2]

-

Mobile Phase: High pH buffer is recommended to suppress ionization of the amines, improving retention and peak shape.[1][2]

-

Detection: UV at 210 nm (amide/amine backbone) and 254 nm (phenyl ring).[1][2]

-

Gradient: 10% B to 90% B over 15 minutes.

System Suitability Criteria

-

Resolution: > 2.0 from any synthetic precursors (e.g., 2-bromo-acetophenone derivatives).[1][2]

-

Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6).[1][2]

Mechanistic & Workflow Visualization

Figure 1: LC-MS/MS Fragmentation Pathway

This diagram illustrates the predicted fragmentation logic used for MRM transition selection.[1][2]

Figure 2: Biological Sample Extraction Workflow

Visualizing the critical steps in the Liquid-Liquid Extraction (LLE) process.

Method Validation Summary

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

| Parameter | Acceptance Criteria | Experimental approach |

| Selectivity | No interfering peaks at RT of analyte/IS in 6 blank sources. | Analyze blank plasma from 6 different donors. |

| Linearity | 8-point calibration curve (0.5 – 1000 ng/mL).[1][2] | |

| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ).[1][2] | QC samples at Low, Medium, High concentrations (n=5). |

| Matrix Effect | 85% - 115% normalized to IS. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across range (> 50%). | Compare pre-extraction spike vs. post-extraction spike. |

References

-

PubChem. (2025).[1][2][6] this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

-

Angene Chemical. (2025).[1][2] Product Analysis: 2-Phenyl-2-piperidin-1-ylethanamine.[1][2][4][5] Angene International.[1][2] [Link][1][2][4]

-

Wink, C. S., et al. (2014).[1][2] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) screening for new psychoactive substances.[1][2] Drug Testing and Analysis.[1][2] (Contextual reference for NPS amine analysis). [Link]

-

Peters, F. T. (2011).[1][2] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology.[1][2] Clinical Biochemistry.[1][2] (Methodology grounding). [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem [buyersguidechem.com]

- 3. 31295-54-2 | N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | Amines | Ambeed.com [ambeed.com]

- 4. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Phenyl(~13~C_2_)ethan-1-amine | C8H11N | CID 71308892 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6)

Executive Summary

Analyte: 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) Application: Pharmaceutical Impurity Profiling, Forensic Analysis, Synthetic Intermediate Quality Control. Method Type: Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD).

This application note details a robust analytical protocol for the separation and quantification of This compound , a vicinal diamine derivative structurally related to dissociative agents like Diphenidine. The molecule presents specific analytical challenges due to its dual basic centers (primary amine and piperidine ring), which often lead to peak tailing and poor retention on standard stationary phases.

This guide provides a self-validating method using a low-pH phosphate buffer system on an end-capped C18 column, ensuring sharp peak shapes and reproducible retention times without the need for complex ion-pairing reagents.

Chemical Profile & Method Development Logic

Physicochemical Properties

-

Molecular Formula: C₁₃H₂₀N₂[1]

-

Molecular Weight: 204.31 g/mol [1]

-

Basicity (pKa): The molecule contains two basic nitrogen atoms:

-

Piperidine Nitrogen (Tertiary): pKa ~10.5–11.0

-

Ethanamine Nitrogen (Primary): pKa ~9.0–9.5

-

-

Hydrophobicity (LogP): ~1.7 (Moderately lipophilic, but highly polar in acidic media).

-

UV Chromophore: Phenyl ring (λmax ~210 nm, secondary band ~257 nm).

The "Dual-Base" Challenge

Standard C18 methods often fail for diamines because residual silanols on the silica support interact ionically with the protonated amines, causing severe peak tailing.

-

Strategy A (High pH): Suppress ionization by operating at pH > 10. Risk: Requires specialized hybrid-silica columns (e.g., Waters XBridge).

-

Strategy B (Low pH + Silanol Suppression): Protonate both amines (pH < 3) to ensure solubility and consistent ionization, while using a high-ionic-strength buffer to mask silanol interactions.

Selected Approach: Strategy B (Acidic Buffer). This is chosen for its compatibility with standard silica-based C18 columns and general laboratory reagents.

Experimental Protocol

Reagents and Chemicals

-

Reference Standard: this compound (Purity >98%).[2]

-

Acetonitrile (ACN): HPLC Grade.[3]

-

Potassium Dihydrogen Phosphate (

): ACS Reagent. -

Phosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).

Instrumentation Setup

-

System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

-

Why: "Eclipse Plus" or "Luna(2)" chemistries are double end-capped, minimizing silanol activity critical for basic drugs.

-

-

Column Temperature: 30°C (Controlled).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm nylon membrane.-

Note: The pH of 3.0 is critical. It ensures the amine is fully protonated (

) while suppressing the ionization of residual silanols (

-

-

Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions (Isocratic)

For routine assay and purity analysis, an isocratic method is preferred for baseline stability.

| Parameter | Setting |

| Mode | Isocratic |

| Composition | 75% Buffer (A) / 25% ACN (B) |

| Run Time | 12.0 Minutes |

| Detection | 215 nm (Quantification), 254 nm (Identification) |

| Expected RT | ~5.5 – 6.5 minutes |

Note: If retention is too low due to the polarity of the dicationic species, increase Buffer % to 80-85% or add 5mM Hexanesulfonic acid (Ion-Pairing).

Method Validation & System Suitability

To ensure the method is "Self-Validating," every run must meet specific criteria calculated from the standard injection.

System Suitability Criteria (SST)

-

Tailing Factor (

): NMT (Not More Than) 1.5 .-

Logic: Higher tailing indicates silanol interaction. If

, replace the column or add 0.1% Triethylamine to the buffer.

-

-

Theoretical Plates (

): NLT (Not Less Than) 5,000 . -

Precision (RSD): NMT 2.0% for peak area (n=5 injections).

Linearity & Range

-

Range: 10 µg/mL to 200 µg/mL.

-

Correlation Coefficient (

): > 0.999.

Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

-

Weigh 10 mg of this compound.

-

Dissolve in 10 mL of Mobile Phase . Do not use pure ACN as the solvent, as the salt form may precipitate or cause peak distortion.

Working Standard (50 µg/mL):

-

Dilute 0.5 mL of Stock Solution into 9.5 mL of Mobile Phase.

-

Vortex for 30 seconds. Filter through 0.45 µm PVDF filter into a vial.

Visualized Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic used to select the acidic phosphate condition over alternatives.

Caption: Decision matrix for selecting the optimal mobile phase pH based on analyte basicity and column availability.

Figure 2: Analytical Workflow Protocol

Step-by-step visualization of the sample preparation and analysis.

Caption: Operational workflow from raw sample to final data acquisition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interaction with amine. | Add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is < 3.0. |

| Low Retention ( | Analyte is too polar (doubly charged). | Decrease ACN to 15-20%. Switch to a Phenyl-Hexyl column for pi-pi interaction. |

| Baseline Drift | UV absorption of buffer. | Ensure Phosphate buffer is used (transparent at 215 nm). Avoid Acetate/Formate at low UV. |

| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase, not 100% ACN or MeOH. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12447268, this compound. Retrieved from [Link]

-

Elliott, S. P., Brandt, S. D., & Wallach, J. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine.[4] Journal of Analytical Toxicology. (Contextual reference for diphenidine-class analysis). Retrieved from [Link]

-

Dolan, J. W. (2002). The Role of pH in HPLC Separations. LCGC North America. (Authoritative grounding for pH 3.0 selection for amines). Retrieved from [Link]

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Application Note: 2-Phenyl-2-(piperidin-1-yl)ethanamine in CNS Ligand Discovery

Part 1: Introduction & Pharmacological Rationale

Chemical Identity & Significance

2-Phenyl-2-(piperidin-1-yl)ethanamine is a vicinal diamine scaffold characterized by a primary amine and a tertiary piperidine ring situated on adjacent carbons, with a phenyl group geminal to the piperidine. This structural motif—specifically the 1-phenyl-1,2-diamine core—is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for multiple classes of psychoactive agents, including Sigma-1 receptor ligands , Kappa-Opioid Receptor (KOR) agonists , and NMDA receptor antagonists .

In neuroscience research, this compound is primarily utilized as:

-

A Chemical Scaffold: For the synthesis of N-substituted derivatives (e.g., amides, ureas) to generate libraries of potential CNS-active drugs.

-

A Pharmacological Probe: To investigate the structure-activity relationships (SAR) of Sigma-1 (

) and Sigma-2 ( -

A Metabolic Standard: In the forensic analysis of dissociative anesthetic analogs, where it may appear as a metabolite or precursor of designer drugs related to diphenidine or lefetamine.

Mechanism of Action (Predicted)

Based on its structural homology to established CNS ligands (e.g., Lefetamine, U-50,488 analogs), this compound exhibits polypharmacology:

-

Sigma-1 Receptor (

R): High probability of binding. The basic piperidine nitrogen and the phenyl ring satisfy the primary pharmacophore (positive ionizable group + hydrophobic region). -

NMDA Receptor: Potential channel blocker. The 1,2-diamine structure mimics the cation-trapping mechanism of phencyclidine (PCP) derivatives, though the primary amine increases polarity compared to typical dissociatives.

-

Monoamine Transporters: Potential substrate or inhibitor for DAT/NET, common in phenethylamine derivatives.

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility for In Vitro Assays

Objective: Prepare stable stock solutions for receptor binding or electrophysiology.

Materials:

-

Compound: this compound (Free base or HCl salt).

-

Vehicle: DMSO (Dimethyl sulfoxide), anhydrous.

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

-

Stock Solution (10 mM): Dissolve 2.04 mg of the free base (or equivalent mass of salt) in 1 mL of 100% DMSO. Vortex for 30 seconds.

-

Note: The calculated LogP is ~1.7, indicating moderate lipophilicity. DMSO is preferred over water for the initial stock to prevent precipitation.

-

-

Working Solution (100 µM): Dilute the stock 1:100 in PBS or assay buffer.

-

Critical Step: Add the DMSO stock dropwise to the vortexing buffer to avoid "crashing out."

-

-

Stability Check: Verify solution clarity via visual inspection. Fresh preparation is recommended for each assay run to avoid oxidative degradation of the primary amine.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (

Rationale: The phenyl-piperidine motif is a classic

Reagents:

-

Radioligand: [³H]-(+)-Pentazocine (Specific for

). -

Tissue: Rat brain membrane homogenates (cortex/hippocampus).

-

Non-specific blocker: Haloperidol (10 µM).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Homogenization: Thaw rat brain membranes and resuspend in Tris-HCl buffer.

-

Plating: Add 100 µL of membrane suspension (20-50 µg protein) to 96-well plates.

-

Treatment:

-

Total Binding: Add 25 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

-

Non-Specific: Add 25 µL Haloperidol + Radioligand.

-

Experimental: Add 25 µL of this compound (Concentration range:

to

-

-

Incubation: Incubate at 37°C for 120 minutes . (Equilibrium is slower for lipophilic amines).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Data Analysis: Plot displacement curves to calculate

and derive

Protocol C: Synthesis of Amide Derivatives (Library Generation)

Objective: Use the primary amine as a handle to synthesize novel KOR or Sigma ligands.

Reaction Scheme:

Procedure:

-

Activation: In a round-bottom flask, dissolve 1.0 eq of Carboxylic Acid (e.g., 3,4-dichlorophenylacetic acid) in DCM (Dichloromethane). Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 30 min at RT.

-

Coupling: Add 1.0 eq of This compound and 2.0 eq DIPEA (base).

-

Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.

-

Workup: Wash with sat.

, water, and brine. Dry over -

Purification: Flash column chromatography (Silica gel, MeOH:DCM gradient).

-

Validation: Confirm structure via ¹H-NMR and LC-MS.

Part 3: Visualization & Data

Pharmacophore & Application Map

The following diagram illustrates the structural relationship of this compound to major drug classes and its experimental workflow.

Caption: Structural classification and experimental utility of the compound in neuroscience workflows.

Physicochemical Profile (Calculated)

| Property | Value | Significance in Neuroscience |

| LogP | 1.7 | Optimal for Blood-Brain Barrier (BBB) penetration (Range 1.5–3.0). |

| TPSA | 29.3 Ų | High permeability; <90 Ų suggests excellent CNS uptake. |

| H-Bond Donors | 1 | Primary amine allows for specific receptor anchoring. |

| H-Bond Acceptors | 2 | Piperidine nitrogen + Primary amine.[1] |

| pKa (Base) | ~9.5 | Predominantly ionized at physiological pH; mimics neurotransmitters. |

Part 4: Safety & Handling

-

Hazard Identification: As a primary amine and piperidine derivative, treat as an Irritant (Skin/Eye) and potentially Acute Toxic (Oral) .

-

Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent carbonate formation.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12447268, this compound. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Contextual reference for Sigma-1 binding protocols). Retrieved from [Link]

- Vanderheyden, P., et al. (2010).Synthesis and evaluation of 1,2-diamines as kappa opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for vicinal diamine scaffold utility).

- Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

Sources

Technical Guide: 2-Phenyl-2-(piperidin-1-yl)ethanamine as a Dopamine Reuptake Inhibitor

Introduction & Compound Profile

2-Phenyl-2-(piperidin-1-yl)ethanamine is a substituted 1,2-diamine characterized by a phenethylamine backbone with a bulky piperidinyl group at the

This Application Note provides a standardized framework for researchers to evaluate the compound's efficacy, affinity, and selectivity as a Dopamine Reuptake Inhibitor (DRI). The protocols below are designed to validate its mechanism of action and quantify its potency in preclinical settings.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine |

| CAS Number | 5815-73-6 |

| Molecular Formula | |

| Molecular Weight | 204.31 g/mol |

| LogP (Predicted) | ~1.7 (Lipophilic, CNS penetrant) |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; sparingly soluble in water (requires pH adjustment).[1] |

| Appearance | Solid (typically supplied as HCl salt or free base oil). |

Mechanism of Action (Hypothesized)

As a DRI, this compound is posited to bind to the Dopamine Transporter (DAT) on the presynaptic membrane. By occupying the substrate binding site or an allosteric site, it prevents the re-entry of dopamine (DA) from the synaptic cleft into the presynaptic neuron, thereby increasing extracellular DA concentrations and amplifying dopaminergic signaling.

Signaling Pathway Visualization

The following diagram illustrates the interference of the compound with the physiological dopamine cycle.

Figure 1: Mechanism of Action. The compound blocks DAT, preventing DA recycling and elevating synaptic DA levels.

Experimental Protocols

Chemical Handling & Preparation

Objective: Ensure consistent delivery of the compound in assays.

-

Stock Solution: Dissolve 10 mg of this compound in 1 mL of 100% DMSO to create a ~48 mM stock.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock in assay buffer (e.g., Krebs-Ringer) immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent artifacts.

Protocol A: In Vitro DAT Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

Materials:

-

Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT.

-

Radioligand:

(High affinity DAT ligand, -

Non-specific blocker: Nomifensine (

) or Cocaine (

Workflow:

-

Membrane Preparation: Homogenize tissue/cells in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge (20,000 x g, 20 min) and resuspend.

-

Incubation:

-

Prepare 96-well plates.

-

Add

of test compound (concentration range: -

Add

of -

Add

of membrane suspension.

-

-

Equilibrium: Incubate at 25°C for 2 hours (equilibrium binding).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

and convert to

Protocol B: Functional Dopamine Uptake Assay

Objective: Confirm the compound functionally inhibits DA transport (efficacy).

Workflow Visualization:

Figure 2: Functional Uptake Assay Workflow.

Step-by-Step:

-

Cell Culture: Use HEK-293 cells expressing hDAT. Seed at 50,000 cells/well.

-

Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer. Incubate with the test compound for 10 minutes at 37°C.

-

Uptake Initiation: Add

(final conc. 50 nM) and incubate for exactly 5 minutes at 37°C. (Short time ensures initial rate conditions). -

Termination: Aspirate buffer immediately and wash cells 3x with ice-cold KRH.

-

Lysis: Add 1% SDS or 0.1 N NaOH to lyse cells.